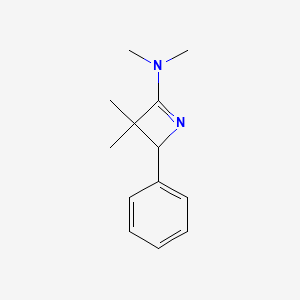![molecular formula C13H27NOS B14448992 4-[(Octylsulfanyl)methyl]morpholine CAS No. 73477-67-5](/img/structure/B14448992.png)
4-[(Octylsulfanyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Octylsulfanyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Octylsulfanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the octylsulfanyl group, yielding morpholine.
Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[(Octylsulfanyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Octylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The octylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative without the octylsulfanyl group.
4-(Butylsulfanyl)methylmorpholine: A similar compound with a shorter alkyl chain.
4-(Phenylsulfanyl)methylmorpholine: A compound with a phenyl group instead of an octyl group.
Uniqueness
4-[(Octylsulfanyl)methyl]morpholine is unique due to the presence of the long octylsulfanyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain or unsubstituted counterparts. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
73477-67-5 |
|---|---|
Formule moléculaire |
C13H27NOS |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
4-(octylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C13H27NOS/c1-2-3-4-5-6-7-12-16-13-14-8-10-15-11-9-14/h2-13H2,1H3 |
Clé InChI |
SIPUYYXEYJHGEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


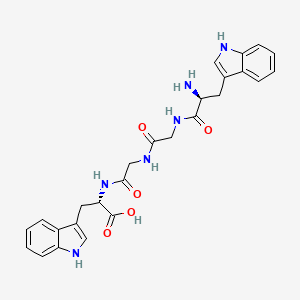
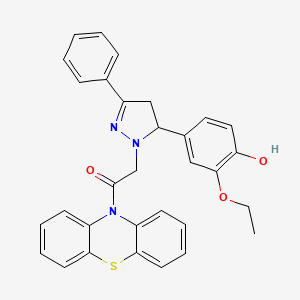
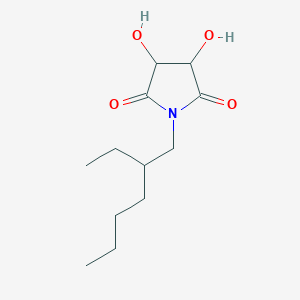
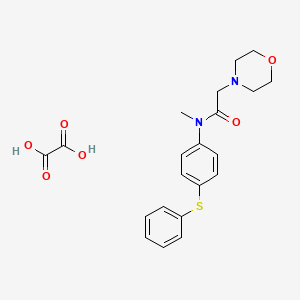
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

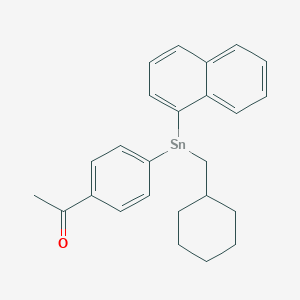

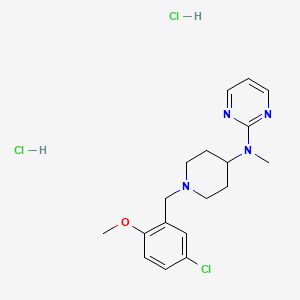
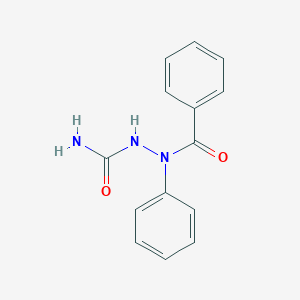
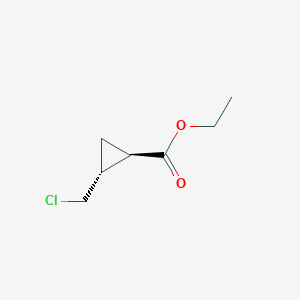

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
